molecular formula C7H6N2O3 B091529 3-Nitroformanilide CAS No. 102-38-5

3-Nitroformanilide

Cat. No.: B091529
CAS No.: 102-38-5
M. Wt: 166.13 g/mol
InChI Key: QCDUUALALDXTAD-UHFFFAOYSA-N
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Description

3-Nitroformanilide is an organic compound with the molecular formula C7H6N2O3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a formamide group (-NHCHO) attached to the nitrogen atom. This compound is often used in chemical research and synthesis due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroformanilide can be synthesized through the nitration of formanilide. The process involves the reaction of formanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroformanilide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The formamide group can be hydrolyzed to form aniline and formic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, amines.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: 3-Aminoformanilide.

    Substitution: Various substituted anilides depending on the nucleophile used.

    Hydrolysis: Aniline and formic acid.

Scientific Research Applications

3-Nitroformanilide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.

    Medicine: Research on this compound contributes to the development of new drugs, especially those targeting bacterial infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitroformanilide involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution. Additionally, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that can interact with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

    3-Nitroaniline: Similar to 3-nitroformanilide but lacks the formamide group.

    4-Nitroformanilide: Similar structure but with the nitro group in the para position.

    3-Nitrobenzamide: Contains a benzamide group instead of a formamide group.

Uniqueness: this compound is unique due to the presence of both the nitro and formamide groups, which impart distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-(3-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDUUALALDXTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344465
Record name 3-Nitroformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-38-5
Record name N-(3-Nitrophenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITROFORMANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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